3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Overview
Description
3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a chemical compound that is widely used in scientific research. It is commonly referred to as FMOC-3-F-4-OCH3 or FMOC-3-F-4-MeO. The compound is a derivative of benzoic acid and is used in various biochemical and physiological studies.
Mechanism of Action
FMOC-3-F-4-OCH3 acts as a fluorophore, absorbing light at a specific wavelength and emitting light at a longer wavelength. This property makes it useful in fluorescence-based assays, such as fluorescence spectroscopy and fluorescence microscopy.
Biochemical and Physiological Effects:
FMOC-3-F-4-OCH3 does not have any known biochemical or physiological effects on its own. However, it is used in various biochemical assays to study the properties and functions of peptides and proteins.
Advantages and Limitations for Lab Experiments
FMOC-3-F-4-OCH3 has several advantages for lab experiments. It is a stable and easy-to-handle reagent that can be used in a variety of assays. It is also highly specific and sensitive, allowing for the detection and analysis of small amounts of peptides and proteins.
However, FMOC-3-F-4-OCH3 has some limitations as well. It is not suitable for use in live cells or tissues, as it requires a non-aqueous environment for its fluorescence to be detected. Additionally, it can interfere with the activity of some enzymes, making it unsuitable for certain types of assays.
Future Directions
There are several future directions for the use of FMOC-3-F-4-OCH3 in scientific research. One area of interest is the development of new fluorescent labeling reagents that are more specific and sensitive than FMOC-3-F-4-OCH3. Another area of interest is the use of FMOC-3-F-4-OCH3 in the study of protein-protein interactions and protein folding. Finally, the development of new assays that can be used in live cells and tissues is an area of active research.
Synthesis Methods
The synthesis of FMOC-3-F-4-OCH3 involves the reaction of 3-fluoro-4-methoxybenzoic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-tert-butoxycarbonyl-protected glycine to yield FMOC-3-F-4-OCH3.
Scientific Research Applications
FMOC-3-F-4-OCH3 is widely used in scientific research as a fluorescent labeling reagent for amino acids and peptides. It is used to label the N-terminus of peptides and proteins, allowing for their detection and analysis. The compound is also used as a protecting group for amino acids during peptide synthesis.
properties
IUPAC Name |
3-fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-10-7(11(16)17)5-6-8(19-4)9(10)14/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHIBXZLZNNPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-3-fluoro-4-methoxybenzoic acid |
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